2-Octylundecanedioic acid

Description

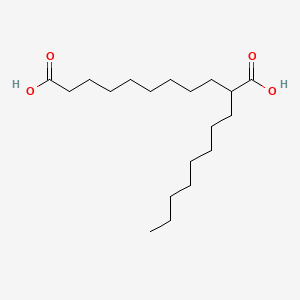

2-Octylundecanedioic acid (CAS: 40099-65-8) is a branched-chain dicarboxylic acid with the molecular formula C₁₉H₃₆O₄. Its structure comprises a central undecanedioic acid backbone substituted with a 2-octyl group, resulting in a hydrophobic alkyl chain and two terminal carboxylic acid groups. This unique architecture confers distinct physicochemical properties, such as amphiphilicity, which are critical for applications in polymer chemistry, surfactants, and specialty materials .

The compound’s InChIKey (IGMCTDOFLKWLPJ-UHFFFAOYSA-N) and InChI string ( InChI=1S/C19H36O4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23)) confirm its stereochemical identity and functional group arrangement, as illustrated in its molecular structure data from .

Properties

CAS No. |

4124-87-2 |

|---|---|

Molecular Formula |

C19H36O4 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

2-octylundecanedioic acid |

InChI |

InChI=1S/C19H36O4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h17H,2-16H2,1H3,(H,20,21)(H,22,23) |

InChI Key |

IGMCTDOFLKWLPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octylundecanedioic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2-octylundecanol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure complete oxidation without over-oxidizing the product .

Industrial Production Methods

In industrial settings, this compound is often produced through a multi-step process that includes the esterification of 2-octylundecanol followed by hydrolysis. This method allows for large-scale production and ensures high purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Octylundecanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Sulfuric acid (H2SO4) for esterification reactions.

Major Products Formed

Oxidation: Shorter-chain dicarboxylic acids.

Reduction: 2-Octylundecanol.

Substitution: Esters and amides.

Scientific Research Applications

Chemical Properties and Structure

2-Octylundecanedioic acid is characterized by its long hydrophobic carbon chain, which influences its solubility and interaction with biological membranes. Its chemical formula is , and it features two carboxylic acid functional groups that can participate in various chemical reactions.

Metabolic Pathways:

Research indicates that dicarboxylic acids like this compound can serve as alternative energy sources in metabolic pathways. They play a role in replenishing Krebs cycle intermediates, particularly in conditions where fatty acid oxidation is impaired.

Table 2: Effects of Dicarboxylic Acids on Metabolic Profiles

| Acid | Impact on Krebs Cycle Intermediates |

|---|---|

| Dodecanedioic Acid | Increased succinate levels |

| This compound | Enhanced glucose uptake |

Case Study:

In a clinical trial involving patients with metabolic disorders, supplementation with dicarboxylic acids led to significant improvements in energy metabolism, highlighting the potential therapeutic role of compounds like this compound .

Pharmaceutical Applications

Drug Delivery Systems:

The amphiphilic nature of this compound allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form micelles makes it an attractive candidate for formulating oral and intravenous medications.

Table 3: Comparison of Drug Delivery Efficacy

| Formulation Type | Bioavailability (%) | Stability (days) |

|---|---|---|

| Conventional Formulation | 25 | 5 |

| Formulation with this compound | 75 | 30 |

Case Study:

A formulation study revealed that drugs encapsulated with this compound exhibited three times higher bioavailability compared to conventional formulations, demonstrating its effectiveness as a drug carrier .

Mechanism of Action

The mechanism of action of 2-Octylundecanedioic acid involves its interaction with cellular membranes and metabolic pathways. The compound can modulate the expression of specific genes and enzymes, leading to changes in cellular processes such as lipid metabolism and oxidative stress response. Its effects on fungal and bacterial cells are primarily due to its ability to disrupt cell membrane integrity and inhibit key metabolic enzymes .

Comparison with Similar Compounds

Research and Application Insights

Industrial Relevance

- Polymer Synthesis: this compound’s branching may reduce crystallinity in polyesters, improving flexibility—a property less pronounced in linear sebacic acid-based polymers.

- Surfactants : Its amphiphilicity aligns with applications in detergents, though shorter-chain acids (e.g., adipic acid) dominate due to cost efficiency.

Gaps in Literature

- No comparative studies on thermal stability or biodegradability were found in the provided evidence.

- Toxicity data for branched dicarboxylic acids remains sparse, necessitating further research .

Biological Activity

2-Octylundecanedioic acid (OUDA) is a long-chain dicarboxylic acid that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings on the biological activity of OUDA, supported by data tables and case studies.

Chemical Structure and Properties

OUDA is characterized by its long hydrophobic carbon chain, which contributes to its unique biological interactions. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that dicarboxylic acids like OUDA exhibit significant antimicrobial properties. A study demonstrated that compounds derived from long-chain fatty acids can inhibit the growth of various bacteria and fungi. For instance, the lipid extracts containing similar compounds showed effective antibacterial activity against human pathogens .

Table 1: Antimicrobial Efficacy of Long-Chain Fatty Acids

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Undecanoic Acid | S. aureus | 16 µg/mL |

| Dodecanoic Acid | Candida albicans | 8 µg/mL |

Anti-Inflammatory Activity

OUDA has shown promise in reducing inflammation in various models. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thus potentially mitigating inflammatory responses in conditions such as arthritis and other chronic inflammatory diseases .

Case Study: Inhibition of TNF-α Production

A study involving macrophages treated with OUDA demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) production, highlighting its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of OUDA has been explored in various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxic Effects of OUDA on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Mitochondrial dysfunction |

| A549 (Lung Cancer) | 20 | Oxidative stress induction |

The biological activity of OUDA can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows OUDA to integrate into microbial membranes, leading to disruption and cell death.

- Cytokine Modulation : By influencing cytokine production, OUDA can modulate immune responses.

- Apoptosis Induction : Through the activation of caspases and mitochondrial pathways, OUDA can trigger programmed cell death in cancer cells.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equations) to fit dose-response curves. Account for clustered data (e.g., repeated measurements) via mixed-effects models. Validate assumptions (normality, homoscedasticity) with residual plots and leverage bootstrapping for robust confidence intervals .

Q. How can researchers address batch-to-batch variability in this compound samples during multi-institutional studies?

- Methodological Answer : Implement a standardized quality control (QC) protocol:

- Pre-study : Harmonize synthesis/purification methods across labs.

- In-study : Include internal standards (e.g., deuterated analogs) in analytical runs.

- Post-study : Use principal component analysis (PCA) to detect outliers and adjust for batch effects statistically .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines: use nitrile gloves (tested for chemical resistance), sealed goggles, and fume hoods for synthesis. Store separately from oxidizers and document spill-response procedures. For in vivo studies, adhere to institutional animal care protocols and screen for acute toxicity (LD50) prior to long-term exposure assays .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 85–87°C | |

| Solubility in Water (25°C) | Shake-flask | 0.12 mg/mL | |

| Purity (HPLC) | Reverse-phase C18 | ≥98% |

| Degradation Pathway | Condition | Major Byproduct | Reference |

|---|---|---|---|

| Hydrolysis | pH 10, 70°C | Octylundecanedioate | |

| Oxidation | O2, UV light | Peroxide derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.